Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics . The compound features a fused bicyclic structure, which is recognized for its potential in drug development and other scientific research fields.
Preparation Methods
The synthesis of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions allow the formation of the compound in a single step by combining multiple reactants.
Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple steps occurring in a single reaction vessel, leading to the formation of the desired product.
Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar fused bicyclic structure but with different heteroatoms, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
ethyl N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-2-23-16(22)20-15-14(10-3-5-11(17)6-4-10)19-13-8-7-12(18)9-21(13)15/h3-9H,2H2,1H3,(H,20,22) |
InChI Key |
DVPDMHQHZATITH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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